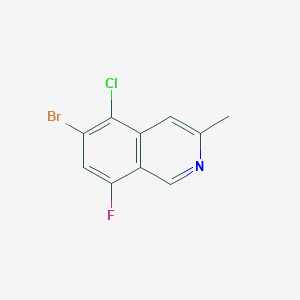

6-Bromo-5-chloro-8-fluoro-3-methylisoquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound of interest, 6-Bromo-5-chloro-8-fluoro-3-methylisoquinoline, is a halogenated isoquinoline derivative. Isoquinolines are an important class of heterocyclic aromatic organic compounds, similar to quinolines but with a different position of the nitrogen atom. Halogenated isoquinolines, such as the one , are often studied for their potential biological activities and can serve as key intermediates in the synthesis of various pharmaceuticals.

Synthesis Analysis

The synthesis of halogenated isoquinolines can be complex, involving multiple steps and careful optimization of conditions. For example, the Knorr synthesis of 6-bromo-2-chloro-4-methylquinoline, a related compound, involves a condensation reaction followed by cyclization, known as the Knorr reaction. This process was optimized to achieve a 48% overall yield from 4-bromoaniline . Similarly, the synthesis of 6-bromo-2-chloro-3-butylquinazolin-4(3H)-one, another related compound, was achieved through a series of reactions starting from available chemicals, demonstrating the versatility of halogenated compounds in synthesis .

Molecular Structure Analysis

The molecular structure of halogenated isoquinolines is characterized by the presence of halogen atoms, which can significantly influence the physical and chemical properties of the molecule. For instance, the crystal structure of 6-bromo-2-chloro-3-butylquinazolin-4(3H)-one was determined to crystallize in the triclinic system with specific unit cell parameters, and its crystal packing was stabilized by various intermolecular interactions .

Chemical Reactions Analysis

Halogenated isoquinolines can undergo a variety of chemical reactions. For example, 6-bromo-8-chlorosulfonylquinazoline-2,4(1H,3H)-dione was obtained from a reaction with chlorosulfonic acid and showed reactivity with nucleophilic reagents, leading to various substituted products . This reactivity is crucial for further functionalization of the isoquinoline core.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated isoquinolines are influenced by their molecular structure. The presence of halogen atoms can affect the molecule's boiling point, melting point, solubility, and stability. For example, the crystal structure analysis of 6-bromo-2-chloro-3-butylquinazolin-4(3H)-one provided insights into its intermolecular interactions, which are important for understanding its physical properties . Additionally, the synthesis of related compounds often includes characterization techniques such as IR, NMR, MS, and elemental analysis to confirm their structures and properties .

Scientific Research Applications

Synthesis and Chemical Reactivity

6-Bromo-5-chloro-8-fluoro-3-methylisoquinoline serves as a versatile intermediate in the synthesis of complex organic compounds. A study by Tochilkin et al. (1983) demonstrated the aromatic chlorination and iodination of methylquinolines, which can be related to the synthesis pathways involving halogenated isoquinolines, indicating potential applications in the development of various halogenated derivatives for medicinal and synthetic purposes (Tochilkin, Gracheva, Kovel'man, & Prokof'ev, 1983). Similarly, the work by Ryabukhin et al. (2011) on 3-haloquinolines via the Friedländer reaction highlights the utility of halogenated isoquinolines in synthesizing quinoline derivatives through organosilane-promoted reactions (Ryabukhin, Naumchik, Plaskon, Grygorenko, & Tolmachev, 2011).

Drug Discovery and Development

The compound's structural features make it an interesting candidate for drug discovery. For instance, Nishimura and Saitoh (2016) discussed the improvement of synthetic routes for drug intermediates, showing the potential of halogenated isoquinolines in streamlining the synthesis of pharmaceuticals, thereby contributing to the quick supply of key intermediates to medicinal laboratories (Nishimura & Saitoh, 2016). Furthermore, Wlodarczyk et al. (2011) investigated the Knorr synthesis of bromo-methylquinolinones, which could provide insights into the use of 6-Bromo-5-chloro-8-fluoro-3-methylisoquinoline in synthesizing quinolone derivatives for antimicrobial and anticancer agents (Wlodarczyk, Simenel, Delepierre, Barale, & Janin, 2011).

Advanced Materials and Chemical Sensors

Halogenated isoquinolines have potential applications in the development of advanced materials and chemical sensors. The study on spiropyrans and spirooxazines by Voloshin et al. (2008) indicates that halogenated quinolines can be used in the synthesis of photochromic materials, suggesting potential uses of 6-Bromo-5-chloro-8-fluoro-3-methylisoquinoline in creating materials that respond to light stimuli (Voloshin, Chernyshev, Bezuglyi, Metelitsa, Voloshina, & Minkin, 2008).

Safety and Hazards

properties

IUPAC Name |

6-bromo-5-chloro-8-fluoro-3-methylisoquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrClFN/c1-5-2-6-7(4-14-5)9(13)3-8(11)10(6)12/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJIYIVJTAGCXEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=N1)C(=CC(=C2Cl)Br)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrClFN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.51 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)(3'-methoxy-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B2521287.png)

![4-Bromo-1-methyl-N-[2-(prop-2-enoylamino)ethyl]pyrrole-2-carboxamide](/img/structure/B2521288.png)

![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(3-fluorophenyl)methanone](/img/structure/B2521293.png)

![3-((6-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-2-oxobenzo[d]oxazol-3(2H)-yl)methyl)-4-methoxybenzaldehyde](/img/structure/B2521295.png)

![Methyl {(4E)-4-[(dimethylamino)methylene]-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-YL}acetate](/img/structure/B2521302.png)

![N-[6-(4-chlorophenyl)-4-methyl-2-oxo-2H-pyran-3-yl]-4-methylbenzenecarboxamide](/img/structure/B2521306.png)